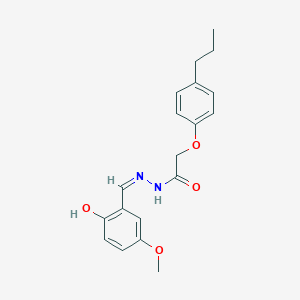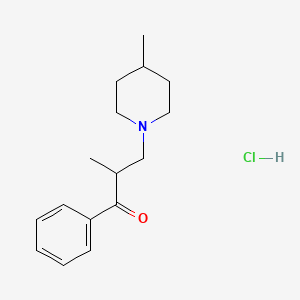
tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide, also known as TTCPBH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized using a specific method and has been found to have significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide is still under investigation. However, it has been suggested that tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide exerts its biological effects by inhibiting various enzymes and proteins that are involved in the pathogenesis of various diseases. For example, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, transcription, and repair. Moreover, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to inhibit the activity of proteasome, a protein complex that is involved in the degradation of misfolded and damaged proteins.
Biochemical and Physiological Effects:
tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to have significant biochemical and physiological effects. For example, it has been found to induce apoptosis, a programmed cell death that is essential for the removal of damaged and abnormal cells. Moreover, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and DNA damage. Furthermore, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to have antimalarial and antiviral properties by inhibiting the replication of the Plasmodium falciparum parasite and the hepatitis C virus, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has several advantages for lab experiments. For example, it is relatively easy to synthesize and purify, and it has a high yield. Moreover, it is soluble in organic solvents, which makes it easy to handle and use in various assays. However, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide also has some limitations. For example, it is relatively unstable and can degrade over time, which can affect its biological activity. Moreover, it has poor water solubility, which can limit its applications in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide. For example, further studies are needed to elucidate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases. Moreover, studies are needed to optimize its synthesis method and to develop more stable and water-soluble analogs. Furthermore, studies are needed to evaluate its potential toxicity and to develop effective delivery systems for its use in vivo.
Conclusion:
In conclusion, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is synthesized using a specific method and has been found to have significant biochemical and physiological effects. Moreover, it has several advantages and limitations for lab experiments. There are several future directions for research on tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide, which can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide is synthesized using a specific method that involves the reaction between tetrahydro-2-thiophenecarbaldehyde and benzyl(phenyl)hydrazine in the presence of hydrogen peroxide. This method has been extensively studied and optimized for its efficiency and yield. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to have significant anticancer, antimalarial, and antiviral properties. Moreover, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-benzyl-N-[(E)-(1,1-dioxothiolan-2-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-23(22)13-7-12-18(23)14-19-20(17-10-5-2-6-11-17)15-16-8-3-1-4-9-16/h1-6,8-11,14,18H,7,12-13,15H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZBFEDNKUWDHF-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C=NN(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(S(=O)(=O)C1)/C=N/N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6059053.png)
![3-{2-[4-(2-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6059055.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6059066.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)

![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6059098.png)

![6-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6059130.png)
![2,4-dihydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6059137.png)